1-(3-Bromopyridin-2-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of “1-(3-Bromopyridin-2-yl)ethanol” involves several steps. One method involves a reaction step with a-bromoketones and 2-aminopyridine. Another method involves a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H6BrNO . The InChI code for this compound is 1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow to brown liquid or solid . It has a molecular weight of 200.03 . The storage temperature for this compound is room temperature .Scientific Research Applications
Pyridylcarbene Formation
1-(3-Bromopyridin-2-yl)ethanol has been identified in the context of pyridylcarbene formation. Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, upon decomposition, forms a pyridylcarbene intermediate by nitrogen expulsion, leading to the formation of several compounds including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).
Chiral Synthesis
This compound has been synthesized with good to high enantiomeric excesses. It was achieved by catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes, proving its potential in chiral synthesis (Ishizaki & Hoshino, 1994).
Role in Enantioselective Acylation
This compound has been used in studies exploring enantioselective acylation. This involves the preparation of racemic 1-(furan-2-yl)ethanols for such studies, highlighting its utility in asymmetric synthesis (Hara et al., 2013).
Enantioselective Transesterification
It has been involved in the study of enantioselective transesterification reactions. Particularly, the lipase from Candida antarctica has been used to resolve racemates of 1-(pyridinyl)-ethanols, including 1-(6-bromopyridin-2-yl)ethanol, showcasing its significance in biochemical transformations (Orrenius et al., 1994).
Alcoholysis and Hydrolysis Studies
This compound has been a focus in the study of alcoholysis and hydrolysis. Specifically, its resolution was achieved through enantioselective lipase-catalyzed alcoholysis and hydrolysis, indicating its importance in organic chemistry and drug synthesis (Conde et al., 1998).
Synthesis of Coordination Polymers
The synthesis of coordination polymers also involves this compound. It has been used in the study of heteroligand Cu(II) complexes with halogenopyridines, contributing to the development of new materials and compounds (Adonin et al., 2020).
properties
IUPAC Name |
1-(3-bromopyridin-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBDEXIOOONSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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